6-Hydroxy-2-methyl Isoborneol
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Overview
Description
6-Hydroxy-2-methyl Isoborneol is a bicyclic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl Isoborneol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Reduction: The carbonyl groups in camphor are reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl Isoborneol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include ketones, fully saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-methyl Isoborneol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein binding.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methyl Isoborneol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the hydroxyl groups.
Bicyclo[2.2.1]heptane-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework.
Uniqueness
6-Hydroxy-2-methyl Isoborneol is unique due to the presence of both hydroxyl and multiple methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-8(12)11(9,4)10(3,13)6-7/h7-8,12-13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPDIJKVDZOLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(C(C2)(C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857798 |
Source
|
Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138454-84-8 |
Source
|
Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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